3-((1-(5-Chloro-6-hydroxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound is a pyrazine-2-carbonitrile derivative featuring a piperidin-3-yloxy linker substituted with a 5-chloro-6-hydroxynicotinoyl group.
Properties
IUPAC Name |
3-[1-(5-chloro-6-oxo-1H-pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c17-12-6-10(8-21-14(12)23)16(24)22-5-1-2-11(9-22)25-15-13(7-18)19-3-4-20-15/h3-4,6,8,11H,1-2,5,9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNJGFPFNYDHOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C(=C2)Cl)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have a wide range of biological and pharmacological activities.
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities. The exact pathways affected by this compound and their downstream effects would need further investigation.
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological effects. The specific effects of this compound would need further investigation.
Comparison with Similar Compounds
Structural Analog: 3-({1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile (CAS 2034503-74-5)
- Molecular Formula : C₁₆H₁₆N₆O₃
- Key Differences: Substituents: Replaces the 5-chloro-6-hydroxynicotinoyl group with a 6-oxo-1,6-dihydropyridazin-1-yl acetyl moiety. Functional Groups: Lacks the chlorine and hydroxyl groups but introduces a pyridazinone ring, which may enhance hydrogen-bonding capacity.
Pyridine-Benzofuran Hybrids (e.g., Compound 16a, 16b, 20)
- Structural Features : Derived from 2-methylpyridine-3-carbohydrazide (Compound 15) and functionalized with bromobenzofuran or acetylated pyrazoles .
- Comparison: The target compound’s pyrazine-carbonitrile core differs from the pyridine-benzofuran scaffold, which may confer distinct electronic properties. The 5-chloro-6-hydroxynicotinoyl group in the target compound could offer stronger electrophilic character compared to bromobenzofuran derivatives.
Piperidine-Containing GPCR Ligands (e.g., L-742694, SR140333)
- Key Compounds :
- Comparison :
- The target compound’s hydroxyl and chlorine substituents may provide moderate hydrophilicity compared to the highly lipophilic trifluoromethyl groups in L-742693.
- Unlike SR140333, which targets neurokinin receptors, the pyrazine-carbonitrile core of the target compound might favor kinase or protease interactions.
Carbonitrile Derivatives (e.g., 6-(4-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)piperidin-1-yl)pyrazine-2-carbonitrile)
- Structural Highlights: Incorporates a quinoline-pyrazole moiety instead of nicotinoyl .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for pyrazine-carbonitrile derivatives, such as nucleophilic substitution on piperidine intermediates, followed by nicotinoyl functionalization .
- Bioactivity Trends: Chlorine and hydroxyl groups may improve binding to polar active sites (e.g., ATP pockets in kinases) compared to non-halogenated analogs . Pyrazine-carbonitrile cores are associated with moderate metabolic stability, though the hydroxyl group could increase susceptibility to glucuronidation .
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